molecular formula C22H26ClN3O4S B12423451 Moricizine-d8(Hydrochloride)

Moricizine-d8(Hydrochloride)

Cat. No.: B12423451
M. Wt: 472.0 g/mol
InChI Key: GAQAKFHSULJNAK-USILMEKGSA-N
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Description

Moricizine-d8(Hydrochloride) is a deuterated form of Moricizine Hydrochloride, an antiarrhythmic agent primarily used to treat ventricular arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moricizine-d8(Hydrochloride) involves the deuteration of Moricizine. The process typically starts with the synthesis of Moricizine, which involves the reaction between N-phenyl-1,3-benzenediamine and ethyl chloroformate to form a carbamate. This intermediate is then treated with sulfur and iodine to form a phenothiazine derivative. The final step involves the formation of an amide with 3-chloropropionyl chloride, followed by alkylation with morpholine .

Industrial Production Methods

Industrial production of Moricizine-d8(Hydrochloride) involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Moricizine-d8(Hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Moricizine-d8(Hydrochloride) is widely used in scientific research for various applications:

Mechanism of Action

Moricizine-d8(Hydrochloride) works by inhibiting the rapid inward sodium current across myocardial cell membranes. This action stabilizes the cardiac cell membrane and reduces excitability, conduction velocity, and automaticity. The compound primarily targets the sodium channels in the heart, thereby helping to maintain a normal heart rhythm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The deuterium atoms provide a distinct mass difference, making it easier to trace and study the compound in biological systems .

Properties

Molecular Formula

C22H26ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

ethyl N-[10-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H/i11D2,12D2,13D2,14D2;

InChI Key

GAQAKFHSULJNAK-USILMEKGSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)NC(=O)OCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl

Origin of Product

United States

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